molecular formula C13H17N3O5S B14004563 S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate CAS No. 4665-24-1

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate

Cat. No.: B14004563
CAS No.: 4665-24-1
M. Wt: 327.36 g/mol
InChI Key: NEHKDFZUCXYFLB-UHFFFAOYSA-N
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Description

CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER (7CI,8CI) is a chemical compound with the CAS number 4665-24-1It is characterized by the presence of a carbamic acid group, a dimethylthio group, and a dinitrophenyl ester group, which contribute to its distinct chemical behavior .

Preparation Methods

The synthesis of CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER involves several steps. One common method includes the reaction of carbamic acid derivatives with appropriate reagents to introduce the dimethylthio and dinitrophenyl ester groups. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER has several applications in scientific research:

Mechanism of Action

The mechanism of action of CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with specific amino acid residues, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER can be compared with other carbamic acid derivatives and dinitrophenyl esters. Similar compounds include:

    Carbamic acid,dimethylthio-, S-(2-sec-butyl-4,6-dinitrophenyl) ester: Shares similar structural features but may differ in specific functional groups.

    Dithiocarbamates: Compounds with similar sulfur-containing groups.

    Nitrophenyl esters:

Properties

CAS No.

4665-24-1

Molecular Formula

C13H17N3O5S

Molecular Weight

327.36 g/mol

IUPAC Name

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C13H17N3O5S/c1-5-8(2)10-6-9(15(18)19)7-11(16(20)21)12(10)22-13(17)14(3)4/h6-8H,5H2,1-4H3

InChI Key

NEHKDFZUCXYFLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC(=O)N(C)C

Origin of Product

United States

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